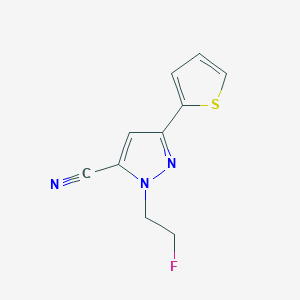
1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile
Descripción general
Descripción
1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile, also known as FETP, is a novel small molecule with a variety of potential applications in scientific research and drug development. FETP has been studied extensively in recent years due to its unique chemical structure and potential therapeutic benefits. This review will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for FETP.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
The compound 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbonitrile, although not directly mentioned, is closely related to various pyrazole derivatives that have been synthesized and studied for their potential applications in scientific research. Research has focused on the synthesis of novel compounds and evaluating their biological activities, such as antimicrobial and anticancer properties.
Antimicrobial Activity : Novel Schiff bases and pyrazole derivatives synthesized from similar compounds have shown significant antimicrobial activity. For example, Schiff bases derived from the reaction of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile have been evaluated for in vitro antimicrobial activity, with some derivatives exhibiting excellent activity against various pathogens (Puthran et al., 2019).
Anticancer Activity : Similarly, pyrazole-4-carbonitrile derivatives have been synthesized and assessed for their antitumor and antimicrobial activities. Certain derivatives have shown high activity against liver cell lines, highlighting the potential of these compounds in cancer research (El-Borai et al., 2012).
Corrosion Inhibition : Beyond biomedical applications, pyrazole derivatives have also been evaluated as corrosion inhibitors for metals in acidic environments. These studies contribute to the understanding of the chemical interaction between pyrazole compounds and metal surfaces, indicating their potential in industrial applications (Motawea & Abdelaziz, 2015).
Synthetic Methodologies
Research on pyrazole derivatives, including compounds structurally similar to this compound, has also led to the development of novel synthetic methodologies:
- Facile Synthetic Approaches : The development of new synthetic routes for pyrazole-4-carbonitrile derivatives has been a focus, with methods offering efficient routes to a variety of substituted pyrazoles, pyrimidines, and other heterocyclic compounds (Ali et al., 2016).
Propiedades
IUPAC Name |
2-(2-fluoroethyl)-5-thiophen-2-ylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3S/c11-3-4-14-8(7-12)6-9(13-14)10-2-1-5-15-10/h1-2,5-6H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJDLCMZCWVZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=C2)C#N)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(cyclobutylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481629.png)
![methyl 2-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1481631.png)
![6-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481632.png)
![(6-cyclopropyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481633.png)
![3-(6-(trifluoromethyl)-1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1481635.png)
![6-cyclobutyl-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1481637.png)
![1-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481640.png)
![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481642.png)
![(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481643.png)
![7-(chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481644.png)
![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481645.png)
![1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1481649.png)
![1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481650.png)
![(1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481651.png)